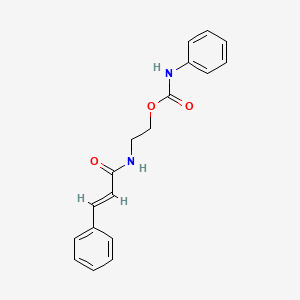

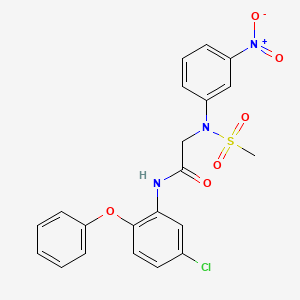

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid

Overview

Description

Synthesis Analysis

The synthesis of structurally similar compounds typically involves strategic functionalization to introduce or modify specific chemical groups. For example, the electrooxidative double ene-type chlorination process has been used for synthesizing derivatives with related structural motifs, demonstrating the potential methods that could be applied to the synthesis of 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid. This involves electrolysis at room temperature in a two-layer solvent system, using acids like HCl or H2SO4, and controlling the electricity passed to achieve the desired chlorination levels (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR and FT-Raman, combined with quantum chemical calculations, have been utilized to study the molecular structure of related compounds. These analyses include vibrational assignments, Fukui functions, HOMO-LUMO analysis, and molecular electrostatic potential evaluation, providing insights into the molecular structure and potential reactivity sites of 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Chemical Reactions and Properties

Chemical reactions involving related compounds have been studied, revealing how specific functional groups affect reactivity. For instance, reactions with hydrazines have been explored for similar compounds, leading to the formation of pyridazinone derivatives, which suggests possible reaction pathways and the type of products that might be obtained from 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Scientific Research Applications

Sorption and Environmental Fate

Sorption to Soil and Organic Matter

Research by Werner, Garratt, and Pigott (2012) investigates the sorption behavior of phenoxy herbicides, including compounds closely related to 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid. The study compiled a database of soil-water distribution coefficients for various phenoxy herbicides, indicating that soil organic matter and iron oxides are crucial sorbents for these chemicals. This understanding is critical for predicting the environmental mobility and fate of such herbicides (Werner, Garratt, & Pigott, 2012).

Toxicity and Environmental Impact

Global Trends in Toxicity Studies

A scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) analyzes global research trends regarding the toxicity of 2,4-D, a related phenoxy herbicide. This review provides insights into the specific characteristics of toxicity and mutagenicity studies, highlighting the need for further research in this area, especially focusing on molecular biology and gene expression related to herbicide exposure (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment and Environmental Reclamation

Treatment of Pesticide Industry Wastewater

Research by Goodwin, Carra, Campo, and Soares (2018) explores treatment options for wastewater produced by the pesticide industry, containing high concentrations of toxic pollutants, including 2,4-D and its derivatives. The study suggests that biological processes and granular activated carbon are effective in removing these contaminants, highlighting the importance of localized mitigation strategies to prevent environmental contamination (Goodwin et al., 2018).

Mechanisms of Herbicide Action and Biodegradation

Microbial Biodegradation of Herbicides

A review by Magnoli, Carranza, Aluffi, Magnoli, and Barberis (2020) focuses on the role of microorganisms in degrading 2,4-D and its effects on agricultural environments. This review underscores the importance of understanding microbial pathways for biodegradation to enhance environmental safety and reduce the impact of herbicide residues (Magnoli et al., 2020).

properties

IUPAC Name |

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO3/c1-7-6-9(11(13)8(2)12(7)14)17-5-3-4-10(15)16/h6H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNYGEYQUJHTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Br)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214230 | |

| Record name | 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685853-36-5 | |

| Record name | 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685853-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4617345.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4617350.png)

![1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4617362.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4617363.png)

![ethyl 4-({3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4617376.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)

![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4617419.png)